Pyrocatechol Violet sodium salt

Übersicht

Beschreibung

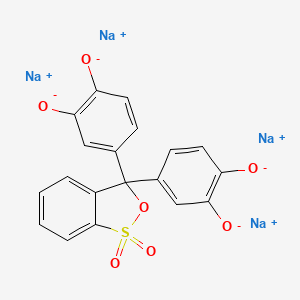

Pyrocatechol Violet sodium salt is a sulfone phthalein dye known for its ability to chelate metal ions, forming complexes that are bluish-violet in color . It is widely used as a complexometric indicator in various analytical applications . The compound has the empirical formula C19H13NaO7S and a molecular weight of 408.36 g/mol .

Vorbereitungsmethoden

The synthesis of Pyrocatechol Violet sodium salt involves several steps. One method includes dissolving catechol in toluene, mixing it with dried and crushed o-methylbenzenesulfonic anhydride, and heating the mixture to reflux. The reaction is stirred at 95-105°C for 5 hours. The acidity of the reaction solution is then adjusted with acetic acid until it turns completely yellow. After cooling, ether is added to wash the solution, which is then filtered and dried at 50°C to obtain Pyrocatechol Violet .

Analyse Chemischer Reaktionen

Pyrocatechol Violet sodium salt undergoes various chemical reactions, including oxidation, reduction, and complexation. For instance, it can be oxidized by nitrite ions in an aqueous acidic medium. The reaction is first order with respect to Pyrocatechol Violet and half order with respect to nitrite ions. The redox reaction displays a 1:1 stoichiometry and follows the rate law: ( \frac{d[PCVH]}{dt} = (a + b[H+])[PCVH][NO_2-]^{1/2} ) . Common reagents used in these reactions include hydrochloric acid and sodium chlorite . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pyrocatechol Violet sodium salt has a wide range of scientific research applications. It is used in the formation of dye-metal complexes and in determining the chelating activity of metal ions such as copper(II) and nickel(II) . Additionally, it is employed in the preconcentration and determination of uranyl ions in environmental samples . The compound is also utilized in spectrophotometric and novel optical methods of analysis, including diffuse reflectance spectroscopy and solid-phase spectrophotometry .

Wirkmechanismus

The mechanism of action of Pyrocatechol Violet sodium salt involves its ability to chelate metal ions, forming stable complexes. This chelation changes the absorption spectrum of the solution, which can be used to detect and quantify metal ions . The compound interacts with metal ions through its sulfone and hydroxyl groups, forming coordination bonds that stabilize the metal ion in solution .

Vergleich Mit ähnlichen Verbindungen

Pyrocatechol Violet sodium salt is similar to other sulfone phthalein dyes such as Catechol Violet and Pyrocatecholsulfonphthalein . it is unique in its ability to form highly stable complexes with a wide range of metal ions, making it particularly useful in analytical chemistry . Other similar compounds include Resorcinol and Hydroquinone, which also have chelating properties but differ in their specific applications and stability .

Eigenschaften

IUPAC Name |

tetrasodium;4-[3-(3,4-dioxidophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]benzene-1,2-diolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7S.4Na/c20-14-7-5-11(9-16(14)22)19(12-6-8-15(21)17(23)10-12)13-3-1-2-4-18(13)27(24,25)26-19;;;;/h1-10,20-23H;;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAHXOYVHHTEDN-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)[O-])[O-])C4=CC(=C(C=C4)[O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Na4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3258962.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B3258986.png)